Methyl 2-isothiocyanatobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-isothiocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)10-6-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVHBOJSCWVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166844 | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-82-1 | |
| Record name | Benzoic acid, 2-isothiocyanato-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-isothiocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Methyl 2 Isothiocyanatobenzoate
Advanced Synthetic Routes to Methyl 2-isothiocyanatobenzoate
The preparation of this compound can be achieved through several synthetic pathways, ranging from classical methods to more modern, efficient strategies.
Preparation from Methyl Anthranilate via Thiophosgene (B130339)
A traditional and effective method for the synthesis of this compound involves the reaction of Methyl Anthranilate with thiophosgene (CSCl₂). Thiophosgene, a highly reactive electrophile, readily reacts with the primary amino group of Methyl Anthranilate. The high electrophilicity of the carbon atom in thiophosgene makes it a key reagent for the preparation of isothiocyanates from primary amines. researchgate.net This reaction provides a direct route to the desired isothiocyanate, which is a valuable precursor in various synthetic applications. nih.gov
One-Pot Synthetic Strategies
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. A one-pot method for the preparation of related quinoline (B57606) derivatives commences with this compound, highlighting its role as a key starting material in streamlined synthetic processes. mdpi.com For instance, a one-pot diazotization and Heck reaction of Methyl Anthranilate has been developed, showcasing the potential for multi-step syntheses starting from the parent amine without the isolation of intermediates. researchgate.netresearchgate.net While this specific example leads to a different product, it demonstrates the feasibility of one-pot transformations involving Methyl Anthranilate derivatives.
Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. Research has demonstrated the synthesis of isothiocyanates from primary amines and carbon disulfide in water, utilizing sodium persulfate as an oxidant. nih.gov This approach avoids the use of hazardous solvents and reagents. Furthermore, the synthesis of quinazolinone derivatives, which often utilize this compound, has been achieved using acid-functionalized magnetic silica (B1680970) nanoparticles as a recyclable catalyst in water. nih.gov The biological synthesis of methylated anthranilate derivatives using engineered E. coli also represents a green alternative to traditional chemical methods. jmb.or.kr
Cyclization Reactions and Heterocyclic Synthesis
This compound is a cornerstone in the synthesis of various heterocyclic systems, particularly those containing the quinazolinone scaffold.
Formation of Quinazolinone Derivatives
The reaction of this compound with various nucleophiles is a widely employed strategy for the construction of quinazolinone derivatives. nih.gov These compounds are of significant interest due to their diverse biological activities. The synthesis of novel quinazolines and triazoloquinazolines often starts from this versatile isothiocyanate. nih.gov
A straightforward and high-yielding method for the synthesis of 3-substituted 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones involves the condensation of this compound with a variety of primary amines and hydrazines. researchgate.net This reaction proceeds under mild conditions and tolerates a wide range of functional groups on the amine component, including anilines, alkyl amines, and hydrazines. researchgate.net
A green chemistry approach to this transformation has been developed, utilizing water as the solvent at 60°C, which circumvents the need for organic solvents and additives. researchgate.net The reaction of this compound with a series of amines in water affords the corresponding 3-substituted-2-thioxo-4-quinazolinone derivatives in good yields. researchgate.net
| Amine Reactant | Reaction Time (h) | Yield (%) |
| Aniline | 3 | 92 |
| 4-Methylaniline | 3 | 95 |
| 4-Methoxyaniline | 3 | 93 |
| 4-Chloroaniline | 6 | 88 |
| Benzylamine | 1 | 96 |
| Hydrazine (B178648) hydrate | 1 | 90 |
Table 1: Reaction of this compound with various amines in water at 60°C. Data sourced from a study on the green synthesis of 2-thioxo-4-quinazolinone derivatives. researchgate.net
This condensation reaction provides a facile entry into a diverse library of quinazolinone derivatives, which can be further modified to explore their chemical and biological properties. sapub.org
Reactions with C-Nucleophiles (e.g., Methyl Malonate) to Form Dihydroquinolines
The reaction of this compound with carbon-based nucleophiles provides an effective route for the synthesis of quinoline derivatives. A notable example is its condensation with methyl malonate in the presence of a base. mdpi.com This reaction proceeds via an initial nucleophilic attack of the malonate enolate on the isothiocyanate carbon, followed by an intramolecular cyclization and subsequent rearrangement to yield a highly functionalized dihydroquinoline.
A specific method involves refluxing this compound with sodium dimethyl malonate in dry dioxane. mdpi.com After the reaction is complete, acidification with acetic acid precipitates the product, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. mdpi.com This transformation highlights the utility of C-nucleophiles in constructing the quinoline core from this compound.
Table 1: Synthesis of Dihydroquinoline from this compound
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|
Synthesis of 4H-3,1-Benzothiazin-4-ones
This compound is a precursor for the synthesis of 4H-3,1-benzothiazin-4-ones, a class of sulfur- and nitrogen-containing heterocycles. technion.ac.ilbohrium.comresearchgate.net These compounds are typically formed through reactions that involve the intramolecular cyclization of intermediates derived from anthranilic acid. bohrium.comresearchgate.net The synthesis can be achieved through a C-N/C-S bond-forming reaction, where the isothiocyanate group reacts with a suitable nucleophile. technion.ac.il For instance, 2-alkylthio-4H-3,1-benzothiazin-4-ones can be prepared in a two-step process starting from anthranilic acid, which can be converted to this compound. researchgate.net
Synthesis of Thioxoquinazolinones
The reaction of this compound with various amines serves as a straightforward and efficient method for the synthesis of 3-substituted-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones. researchgate.net This transformation is notable for its tolerance of a wide range of amines, including anilines, alkyl amines, and hydrazines, and can be conducted under mild conditions, such as heating in water, without the need for additives. researchgate.net The reaction proceeds through the initial formation of a thiourea (B124793) derivative, which then undergoes intramolecular cyclization to form the thioxoquinazolinone ring system. researchgate.net
Table 2: Synthesis of 3-Substituted-2-thioxo-4-quinazolinones
| Amine Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Various anilines, alkyl amines, hydrazines | Water, 60°C | 3-Substituted-2-thioxo-4-quinazolinones | researchgate.net |
Synthesis of Oxazoloquinazolinones
This compound can be utilized in the synthesis of more complex fused heterocyclic systems, such as oxazoloquinazolinones. researchgate.net A one-pot reaction between this compound and 1-azido-3-(4-substituted phenyl)propan-2-ones in the presence of triphenylphosphine (B44618) leads to the formation of tricyclic (Z)-2-(4-substituted benzylidene)-2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones. researchgate.net This process involves a tandem reaction sequence that constructs the fused oxazole (B20620) and quinazolinone rings.
Synthesis of Triazoloquinazolines
This compound is a valuable starting material for the synthesis of triazoloquinazolines, which are quinazoline (B50416) derivatives fused with a triazole ring. nih.govdocumentsdelivered.com The synthesis often involves the reaction of this compound with hydrazine derivatives to form a thiosemicarbazide (B42300) intermediate, which is then cyclized to form the triazoloquinazoline core. scispace.com This approach allows for the introduction of various substituents, leading to a library of novel triazoloquinazoline derivatives. nih.govdocumentsdelivered.com
Synthesis of Benzimidazoquinazolinones and Benzoxazoloquinazolinones
The versatility of this compound extends to the synthesis of tetracyclic benzimidazoquinazolinones and benzoxazoloquinazolinones. researchgate.net A tandem reaction approach can be employed, starting with the formation of thioxoquinazolinones from this compound and o-phenylenediamines or 2-aminophenols. researchgate.net The in-situ generated thioxoquinazolinone can then undergo a cyclodesulfurization reaction, promoted by reagents like triphenylbismuth (B1683265) dichloride, to yield the corresponding benzimidazoquinazolinone or benzoxazoloquinazolinone in good yields under mild conditions. researchgate.net
Table 3: Tandem Synthesis of Benzimidazoquinazolinones
| Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound, o-phenylenediamines | 1. Formation of thioxoquinazolinone 2. Triphenylbismuth dichloride, K2CO3 | Benzimidazoquinazolinones | researchgate.net |
Formation of Thiourea Derivatives
The reaction of isothiocyanates with amines is a fundamental method for the formation of thiourea derivatives. researchgate.netorganic-chemistry.org this compound readily reacts with primary amines and hydrazine derivatives to form the corresponding N,N'-disubstituted thiourea intermediates. mdpi.comresearchgate.net These thiourea derivatives are often not isolated but are key intermediates in the synthesis of various heterocyclic compounds, such as thioxoquinazolinones and benzothiazinones, where they undergo subsequent intramolecular cyclization. researchgate.netresearchgate.net The formation of the thiourea is typically the initial step, resulting from the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. researchgate.net
Reactions with Active Methylene (B1212753) Compounds
The isothiocyanate group in this compound serves as a potent electrophile, readily reacting with nucleophilic active methylene compounds. These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (such as esters, ketones, or nitriles), are easily deprotonated by a base to form a stabilized carbanion. youtube.comyoutube.com This carbanion then attacks the electrophilic carbon of the isothiocyanate.
The initial addition of the active methylene compound to the isothiocyanate moiety results in a thioamide intermediate. This intermediate is primed for subsequent intramolecular cyclization. The ester group on the benzene (B151609) ring provides a convenient site for nucleophilic attack by the newly formed thioamide, leading to the formation of various heterocyclic systems, most commonly quinazoline derivatives. The specific outcome of the reaction is highly dependent on the nature of the active methylene compound and the reaction conditions employed.
For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would initially form an adduct. This adduct can then cyclize via attack of the thioamide nitrogen onto the ester carbonyl, leading to a substituted quinazolinone.
Table 1: Representative Reactions with Active Methylene Compounds
| Active Methylene Compound | Base | Resulting Heterocyclic Core |
|---|---|---|
| Diethyl malonate | Sodium ethoxide | Quinazolinone |
| Ethyl acetoacetate | Sodium ethoxide | Quinazolinone |
Synthesis of Thiophene (B33073) Derivatives
While direct synthesis of thiophenes from this compound is less common, its derivatives can be employed in established thiophene synthetic routes like the Gewald reaction. nih.gov The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. nih.gov
In a modified approach, the isothiocyanate can be transformed first. For example, reaction with an α-amino acid ester can yield a thiohydantoin, which possesses an active methylene group. This new intermediate could then potentially undergo a Gewald-type reaction if reacted with a suitable carbonyl compound and sulfur.
A more direct, albeit theoretical, pathway could involve the reaction of this compound with a reagent containing both an active methylene group and a leaving group, such as an α-haloketone. The reaction would proceed via initial nucleophilic attack of the enolate of the α-haloketone on the isothiocyanate, followed by an intramolecular S-alkylation to close the thiophene ring.
Other Heterocycle Formations
The reactivity of this compound extends to the synthesis of a wide array of other heterocyclic systems beyond quinazolines and thiophenes. The combination of the electrophilic isothiocyanate and the ester group in an ortho position makes it a prime substrate for condensation reactions with bifunctional nucleophiles.
Thiazoles: Reaction with α-aminoketones can lead to the formation of thiazole (B1198619) derivatives. The amino group attacks the isothiocyanate, and the resulting thiourea intermediate then cyclizes via the ketone functionality.
Triazoles: Using hydrazines as nucleophiles, the reaction can be directed towards the synthesis of triazole-containing heterocycles. The hydrazine can react with the isothiocyanate to form a thiosemicarbazide, which can then undergo cyclization.
Benzothiazines: Intramolecular cyclization under specific conditions can also be promoted. For example, treatment with a strong acid could potentially catalyze the cyclization of the isothiocyanate group with the ester, though this is a less common transformation.
The versatility of this compound in forming various heterocycles is a testament to its utility in combinatorial chemistry and drug discovery.
Alkylation and Functionalization Studies
Heterocycles derived from this compound contain multiple potential sites for alkylation, including nitrogen, sulfur, and oxygen atoms. The ability to selectively functionalize these positions is crucial for modifying the properties of the final molecule.
Regioselective Alkylation of Derived Heterocycles
The regioselectivity of alkylation on heterocycles derived from this compound, such as quinazolinones, is a critical aspect of their synthetic utility. nih.gov These heterocycles often possess multiple nucleophilic centers, leading to potential mixtures of N-, S-, or O-alkylated products. The outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base employed, the solvent, and the reaction temperature. beilstein-journals.orgnih.gov For example, in a typical quinazolinethione system derived from the starting material, alkylation can occur on the sulfur atom or one of the nitrogen atoms. The use of hard and soft acid-base (HSAB) theory can often predict the outcome. Soft electrophiles (e.g., methyl iodide) tend to react at the soft sulfur atom, while harder electrophiles might favor the harder nitrogen or oxygen atoms. beilstein-journals.orgnih.gov
S-Methylation Processes
S-methylation is a common and important transformation for thioamide- and thiol-containing heterocycles derived from this compound. clockss.org The sulfur atom in these compounds is a soft nucleophile and readily reacts with soft electrophiles like methyl iodide or dimethyl sulfate. This process is often carried out under basic conditions to deprotonate the thiol or thioamide, generating a more potent thiolate nucleophile. The resulting S-methyl group can serve as a protecting group or as a leaving group in subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the heterocyclic scaffold. clockss.org In some cases, S-methylation can even occur under acidic conditions using methanol, where the mercapto group attacks the conjugated acid of the alcohol. clockss.org
Table 2: Conditions for S-Methylation
| Reagent | Base | Solvent | Typical Outcome |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | Acetone | High yield of S-methylated product |
| Dimethyl sulfate | NaOH | Water/DCM | Efficient S-methylation |
O- and N-Methylation Regioselectivity
When the derived heterocycles contain both lactam and thioamide functionalities (e.g., in a quinazolinone-thione system), the regioselectivity of methylation between nitrogen, oxygen, and sulfur becomes a key challenge. nih.govnih.gov
N-Methylation: N-methylation is favored under conditions that promote the formation of a nitrogen anion. nih.govnih.gov The use of strong bases like sodium hydride can deprotonate the nitrogen atom of the amide or thioamide, directing the alkylating agent to that position. The regioselectivity between different nitrogen atoms in the ring can be subtle and may depend on steric and electronic factors. beilstein-journals.orgnih.govnih.gov Biocatalytic methods using engineered methyltransferases are emerging as a highly selective tool for N-methylation of heterocycles. nih.govnih.govresearchgate.net
O-Methylation: O-methylation of the amide oxygen is generally less common but can be achieved using powerful alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt). This converts the amide group into a methyl imidate ether.
Control over the regioselectivity of methylation is often achieved by a careful choice of the base and the alkylating agent. For instance, methylation with methyl iodide in the presence of a weak base like potassium carbonate often leads to S-methylation, whereas using sodium hydride followed by methyl iodide can favor N-methylation.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl malonate |
| Ethyl acetoacetate |
| Malononitrile |
| Quinazolinone |
| Quinazolinamine |
| Thiophene |
| 2-Aminothiophene |
| α-Cyanoester |
| Thiohydantoin |
| α-Haloketone |
| Thiazole |
| α-Aminoketone |
| Thiourea |
| Triazole |
| Hydrazine |
| Thiosemicarbazide |
| Benzothiazine |
| Quinazolinethione |
| Methyl iodide |
| Dimethyl sulfate |
| Methyl methanesulfonate |
| Sodium hydride |
| Trimethyloxonium tetrafluoroborate |
| Methyl imidate ether |
Derivatization Applications in Analytical Chemistry
Use as a Derivatization Reagent for Amino Group-Containing Compounds
The primary analytical application of this compound is in the derivatization of compounds containing primary and secondary amino groups, such as amino acids, peptides, and biogenic amines. The electrophilic carbon atom of the isothiocyanate group is readily attacked by the nucleophilic amino group of the analyte. This reaction, typically carried out under mild basic conditions, results in the formation of a stable N,N'-disubstituted thiourea derivative. researchgate.net
This transformation is highly valuable for several reasons in analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC):
Introduction of a Chromophore : Many amino compounds lack a significant chromophore, a part of a molecule responsible for absorbing ultraviolet (UV) or visible light. This makes them difficult to detect using common UV-Vis detectors in HPLC systems. The benzene ring and the thiourea moiety within the derivative of this compound act as a chromophore, rendering the derivative detectable at specific wavelengths. nih.gov
Enhanced Stability : The resulting thiourea derivatives are generally stable, which is crucial for reproducible and accurate quantitative analysis. rsc.org
Improved Chromatographic Behavior : Derivatization alters the polarity and size of the analyte, which can lead to better separation from other matrix components on a reversed-phase HPLC column.
The general reaction between this compound and an amino compound (R-NH₂) proceeds as follows, forming a stable methyl 2-(3-substituted-thioureido)benzoate derivative.

Figure 1: General reaction scheme showing the derivatization of a primary amine with this compound to form a thiourea derivative.
This process allows for the sensitive and selective analysis of various important biological and chemical compounds.
Table 1: Examples of Amino Compounds Derivatized with this compound
| Analyte (Amino Compound) | Chemical Structure of Analyte | Resulting Derivative Product Name |
| Glycine | H₂N-CH₂-COOH | Methyl 2-((3-(carboxymethyl)thioureido)benzoate) |
| Alanine | H₂N-CH(CH₃)-COOH | Methyl 2-((3-(1-carboxyethyl)thioureido)benzoate) |
| Ethylamine | CH₃CH₂-NH₂ | Methyl 2-(3-ethylthioureido)benzoate |
| Aniline | C₆H₅-NH₂ | Methyl 2-(3-phenylthioureido)benzoate |
Comparative Analysis with Other Isothiocyanate Derivatization Reagents
This compound is one of many isothiocyanate-based reagents used in analytical chemistry. Its performance and suitability can be understood by comparing it with other common isothiocyanates, such as Phenyl isothiocyanate (PITC), 3-pyridyl isothiocyanate, and various fluorescently-tagged or chiral isothiocyanates. The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity, the detection method (UV, fluorescence, or mass spectrometry), and the need for chiral separation.
Key Comparison Points:
Reactivity and Stability: Most isothiocyanates react efficiently with primary and secondary amines under similar conditions. researchgate.net The stability of the resulting thiourea derivative is generally good across different reagents.
Detection Sensitivity: The primary difference often lies in the detection properties of the derivative.
Phenyl isothiocyanate (PITC) , also known as Edman's reagent, is a classic derivatizing agent that provides good UV absorbance, enabling detection in the low picomole range. rsc.org
Fluorescent Isothiocyanates , such as 9-isothiocyanatoacridine, are designed for highly sensitive fluorescence detection, allowing for the analysis of trace-level analytes. nih.gov
Mass Spectrometry (MS) Compatibility: For LC-MS/MS analysis, reagents are chosen based on the ionization efficiency and fragmentation pattern of the derivative. For instance, 3-pyridyl isothiocyanate has been shown to be highly suitable for LC/ESI-MS/MS because the resulting thiourea derivative readily forms a stable and intense product ion upon collision-induced dissociation, enhancing detection sensitivity. nih.gov The methyl benzoate (B1203000) structure of this compound would also be expected to produce characteristic fragments, though specific data is less commonly cited.
Steric Hindrance: The bulkiness of the group attached to the isothiocyanate can affect the reaction rate with sterically hindered amines. Smaller reagents may react more readily with a wider range of compounds. mdpi.com
Chirality: For the separation of enantiomers (non-superimposable mirror-image isomers) of amino compounds, chiral derivatizing reagents are necessary. These reagents are themselves enantiomerically pure and react with the chiral analyte to form diastereomers, which have different physical properties and can be separated on a standard achiral HPLC column.
Table 2: Comparative Properties of Selected Isothiocyanate Derivatization Reagents
| Reagent | Structure | Key Features & Applications | Detection Method |
| This compound | C₉H₇NO₂S | Provides UV-active derivative due to the benzene ring; suitable for HPLC-UV analysis. | UV-Vis |
| Phenyl isothiocyanate (PITC) | C₇H₅NS | "Edman's Reagent"; widely used for amino acid sequencing and analysis; provides good UV absorbance. researchgate.netrsc.org | UV-Vis |
| 3-Pyridyl isothiocyanate | C₆H₄N₂S | Excellent for LC-MS/MS due to high reactivity and formation of sensitive, specific product ions. nih.gov | MS, UV-Vis |
| 9-Isothiocyanatoacridine | C₁₄H₈N₂S | Highly fluorescent tag for ultra-sensitive detection of amino acids. nih.gov | Fluorescence, UV-Vis |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | C₉H₃F₆NS | Used for derivatizing biogenic amines for LC-MS/MS and ¹⁹F NMR analysis. researchgate.net | MS, ¹⁹F NMR |
Advanced Spectroscopic and Crystallographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Methyl 2-isothiocyanatobenzoate and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the connectivity and chemical environment of atoms within the molecule.
The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons. In studies involving the in situ reaction of this compound, the signal for the methyl ester protons (O-CH₃) serves as a key indicator for the presence of the initial structure or its incorporation into a new product. nih.gov For instance, in the formation of a thioureido derivative, the singlet signal for the methyl protons (O-CH₃) was observed at a chemical shift (δ) of approximately 3.83 ppm in CDCl₃. nih.gov Another study involving the synthesis of a derivative reported this singlet at 3.89 ppm in DMSO-d₆. rsc.org The four protons on the benzene (B151609) ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.2 ppm, with their splitting patterns (e.g., doublets, triplets) and coupling constants determined by their substitution pattern.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ (Ester) | ~3.8-3.9 | Singlet |
| Aromatic Protons (Ar-H) | ~7.0-8.2 | Multiplets |
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, identifying all unique carbon environments in the molecule. Key signals for this compound include the carbonyl carbon of the ester group, the carbon of the isothiocyanate group, the methyl carbon, and the carbons of the aromatic ring. In the analysis of a reaction intermediate, the ester carbonyl carbon (C=O) was identified at a chemical shift of 167.96 ppm. nih.gov The isothiocyanate carbon (-N=C=S) is also highly characteristic, with related structures showing this peak at approximately 138.1 ppm. clockss.org The carbon of the methyl ester group (-OCH₃) is expected in the upfield region of the spectrum.
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| -C=O (Ester) | ~167.96 |
| -N=C=S (Isothiocyanate) | ~138.1 |
| Aromatic Carbons | ~120-140 |
| -OCH₃ (Ester) | ~52.3 |
Mass Spectrometry (LC/MS) in Compound Identification
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique used to identify and quantify compounds. While specific mass spectral data for this compound is not detailed in the reviewed literature, the technique is frequently employed to confirm the structure of its various derivatives and reaction products. mdpi.commdpi.com For example, in syntheses starting from this compound, LC/MS is used to verify the molecular weight of the resulting compounds by identifying the molecular ion peak [M+H]⁺. mdpi.commdpi.com This method is essential for monitoring reaction progress and confirming the successful formation of target molecules in complex mixtures. mdpi.com
Single Crystal X-ray Diffraction in Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing exact bond lengths, bond angles, and intermolecular interactions. Although crystallographic data for this compound itself is not available in the surveyed literature, the technique has been successfully applied to elucidate the complex structures of its derivatives. nih.govmdpi.com For example, the crystal structures of quinazoline (B50416) and quinoline (B57606) derivatives synthesized from this compound have been confirmed by X-ray diffraction, which unambiguously established their molecular geometry and stabilization through various hydrogen bonds. mdpi.comsci-hub.box
Infrared (IR) and UV/Vis Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are used to identify functional groups and analyze electronic transitions within a molecule.
The IR spectrum of this compound is characterized by the presence of several key absorption bands. The most prominent of these is the strong, sharp absorption band for the isothiocyanate (-N=C=S) functional group, which is expected to appear in the range of 2150-2080 cm⁻¹. clockss.org Studies on related compounds have identified this peak at approximately 2134-2148 cm⁻¹. clockss.orgresearchgate.net Other significant absorptions include the carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹ and C-O stretching bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| -N=C=S (Isothiocyanate) | ~2148 | Strong, sharp |
| -C=O (Ester) | ~1721 | Strong |
| C-O (Ester) | ~1300-1000 | Medium to strong |
| C-H (Aromatic) | ~3100-3000 | Medium to weak |
UV/Vis spectroscopy has been utilized to characterize the electronic properties of various products derived from this compound, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which displays multiple absorption maxima (λmax). sci-hub.box
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional geometry of molecules. For derivatives of Methyl 2-isothiocyanatobenzoate, such as quinazolines and thioxoquinazolines, DFT calculations have been used to optimize molecular geometries and understand electronic properties. mdpi.comnih.govmdpi.comdntb.gov.uaresearchgate.net
Typically, these calculations involve the use of various basis sets, such as 6-311G(d,p) or LANL2DZ, and functionals like B3LYP. nih.govresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, a smaller HOMO-LUMO gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) mapping is another crucial output of these calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This information is vital for predicting how the molecule will interact with biological targets. dntb.gov.ua For example, in a study on a methyl benzoate (B1203000) derivative, the localization of HOMO and LUMO on different parts of the molecule was identified, providing insights into its reactivity. nih.gov
Furthermore, quantum chemical calculations can predict other electronic properties like dipole moment, polarizability, and hyperpolarizability, which are important for understanding a molecule's behavior in an electric field and its non-linear optical properties. researchgate.net While direct quantum chemical data for this compound is not extensively published in readily available literature, the methodologies applied to its close derivatives provide a robust framework for its theoretical investigation. mdpi.comnih.gov
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor), providing insights into the binding affinity and mode of action. mdpi.com
Derivatives of this compound, particularly quinazolines, have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. mdpi.comnih.govdocumentsdelivered.com These studies have identified a range of biological targets. For example, some quinazoline (B50416) derivatives synthesized from this compound have been docked against the Hepatitis B Virus (HBV) core protein, suggesting their potential as inhibitors of viral replication. mdpi.com
In the context of cancer research, these derivatives have been docked into the active sites of various cancer-related proteins. nih.govbiosynth.comnih.gov For instance, docking studies on novel quinazoline derivatives bearing sulfonamide moieties have been performed to evaluate their potential as anticancer agents. nih.govdocumentsdelivered.com The results of these simulations often correlate well with in vitro biological activity, helping to rationalize the observed potencies and guide the design of more effective inhibitors. nih.gov
The general workflow for molecular docking involves preparing the 3D structures of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to rank the different binding poses of the ligand. tandfonline.com The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions, are crucial for understanding the molecular basis of the ligand's biological activity.
Conformational Analysis Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformational flexibility of a molecule plays a significant role in its biological activity, as it determines the shape it can adopt to bind to a receptor.
While specific conformational analysis studies on this compound are not widely documented, insights can be drawn from studies on structurally related molecules. For example, the rotation around the C(aryl)-C(ester) bond and the C(aryl)-N(isothiocyanate) bond would be of primary interest. The planarity of the molecule and the orientation of the methyl ester and isothiocyanate groups relative to the benzene (B151609) ring are key conformational features.
Table 1: Predicted Rotational Barriers in Related Molecules
| Molecule Type | Rotational Barrier (cm⁻¹) | Reference |
| Toluene Derivatives (Methyl Group) | 36 - 65 | researchgate.net |
| Methylimidazole Isomers (Methyl Group) | 122 - 386 | nih.gov |
| 2-Methylthiophene (Methyl Group) | 197.73 | mdpi.com |
This table provides examples of rotational barriers for methyl groups in various aromatic systems, which can serve as a reference for estimating the rotational barrier of the methyl group in this compound.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a crucial aspect of drug discovery that aims to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular structure, researchers can identify the key chemical features responsible for the desired pharmacological effect. researchgate.net
For derivatives of this compound, particularly quinazolines, extensive SAR studies have been conducted. These studies have revealed important insights into the structural requirements for various biological activities, including anticancer and anti-inflammatory effects. nih.govdocumentsdelivered.comresearchgate.net
Key findings from SAR studies on quinazoline derivatives include:
Substituents on the Quinazoline Ring: The nature and position of substituents on the quinazoline core significantly impact activity. For example, the introduction of specific groups at the C-2, C-4, and C-6 positions has been shown to modulate anticancer potency. nih.gov
The Role of the Isothiocyanate Group: The isothiocyanate moiety itself is a known pharmacophore with anticancer properties. mdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.com SAR studies on various isothiocyanates have shown that their activity is influenced by the nature of the group attached to the -NCS functionality. nih.govnih.govresearchgate.net
Linker Modifications: In more complex derivatives, the linker connecting the quinazoline scaffold to other moieties plays a critical role. Variations in the linker's length and flexibility can lead to significant changes in biological activity. nih.gov
These SAR studies are often guided by computational modeling and molecular docking results, creating a feedback loop that accelerates the discovery of potent and selective compounds.
Table 2: General SAR Observations for Isothiocyanate and Quinazoline Derivatives
| Structural Feature | Impact on Activity | Example Activities |
| Electron-withdrawing groups on the aromatic ring | Can enhance activity | Anticancer, Cardioprotective |
| Bulky substituents near the active moiety | May decrease activity due to steric hindrance | Various |
| Introduction of hydrogen bond donors/acceptors | Can improve binding to biological targets | Enzyme inhibition |
| Modification of linker length and flexibility | Influences conformational freedom and binding | Receptor antagonism |
Pharmacophore Modeling
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. This model can then be used to screen large databases of compounds to find new molecules with the potential for similar activity. tandfonline.comnih.gov
For derivatives of this compound, particularly quinazolines, pharmacophore models have been developed to understand the key features required for their anticancer and anti-inflammatory activities. derpharmachemica.comnih.gov These models typically identify a common set of pharmacophoric features, which may include:
Hydrogen Bond Acceptors: These are atoms or groups that can accept a hydrogen bond from the biological target.
Hydrogen Bond Donors: These are atoms or groups that can donate a hydrogen bond to the biological target.
Aromatic Rings: These flat, cyclic structures often engage in pi-pi stacking or hydrophobic interactions with the target.
Hydrophobic Features: Non-polar groups that interact with hydrophobic pockets in the receptor.
A typical pharmacophore model for quinazoline derivatives might consist of a combination of hydrogen bond acceptors, donors, and aromatic rings arranged in a specific spatial orientation. researchgate.net For example, a 3D-QSAR pharmacophore model for quinazoline-based acetylcholinesterase inhibitors identified key features that were then used to virtually screen a compound database, leading to the discovery of new potential inhibitors. tandfonline.comnih.gov The development of such models is a powerful tool in the rational design of novel therapeutic agents derived from this compound.
Biological Activities and Mechanistic Research of Methyl 2 Isothiocyanatobenzoate Derivatives
Anticancer and Radiosensitizing Activities
The anticancer potential of methyl 2-isothiocyanatobenzoate derivatives has been a primary focus of research, with studies exploring their efficacy against various cancer cell lines and their ability to enhance the effects of radiation therapy.
Evaluation against Specific Cancer Cell Lines
The cytotoxic effects of these derivatives have been evaluated against several human cancer cell lines, demonstrating their potential as anticancer agents.
Liver Cancer Cell Line (HEPG2): Novel quinazoline (B50416) and triazoloquinazoline derivatives synthesized from this compound have been tested for their in vitro anticancer activity against the HEPG2 liver cancer cell line. documentsdelivered.comnih.gov Some of these compounds showed noteworthy cytotoxic activity when compared to the standard anticancer drug, doxorubicin (B1662922). documentsdelivered.comnih.gov Specifically, compounds 13 and 15 from this synthesis were identified as particularly active. documentsdelivered.comnih.gov Further investigation into halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also revealed cytotoxic activity against HepG2 cells. mdpi.com
T-cell acute lymphoblastoid leukemia cell line (CCRF-HSB-2): While direct studies on this compound derivatives against CCRF-HSB-2 were not found, related isothiocyanate compounds have been a subject of interest in cancer research.
Oral epidermoid carcinoma cell line (KB): Research on the direct effects of this compound derivatives on the KB cell line is not extensively documented in the provided results. However, the broader class of isothiocyanates has been investigated for its anticancer properties.
Notably, some of the most active quinazoline derivatives, such as compound 15, were also assessed for their ability to enhance the cell-killing effects of gamma radiation, showing superior performance to doxorubicin in combination therapy. documentsdelivered.comnih.gov
Table 1: Anticancer Activity of this compound Derivatives against HEPG2 Cell Line
| Compound | Type | Activity | Reference |
| Quinazoline Derivatives (e.g., 13, 15) | Synthesized from this compound | Exhibited interesting cytotoxic activity compared to doxorubicin. | documentsdelivered.comnih.gov |
| Halogenated Benzofuran Derivatives | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives | Showed cytotoxic activity against HepG2 cells. | mdpi.com |
Enzyme Inhibitory Activities
The mechanism of action for many biologically active compounds involves the inhibition of specific enzymes. Research into this compound derivatives and related compounds has revealed inhibitory effects on several key enzymes.
Proteases and Esterases: While direct inhibition by this compound derivatives is not specified, related isothiocyanates are known to interact with and potentially inhibit various enzymes.
Cathepsin L and Human Leukocyte Elastase: Specific inhibitory activities of this compound derivatives against these proteases are not detailed in the provided search results.
Monoacylglycerol lipase (B570770): Information regarding the inhibition of monoacylglycerol lipase by these specific derivatives is not available in the provided context.
It is important to note that the broader class of 2-mercaptobenzothiazole (B37678) derivatives, which share some structural similarities, have been identified as potent mechanism-based inhibitors of several enzymes, including cathepsin D. nih.govnih.gov
Inhibition of Hepatitis B Virus (HBV) Replication
Derivatives of this compound have shown promise in the fight against chronic hepatitis B virus (HBV) infection.
Research has demonstrated that ribonucleotide reductase (RR) is crucial for HBV replication and the formation of covalently-closed-circular DNA (cccDNA). A derivative of osalmid, a compound identified as a potential inhibitor of the RR small subunit M2 (RRM2), has shown significant efficacy in inhibiting HBV DNA and cccDNA synthesis in HepG2.2.15 cells. This suggests that targeting RRM2 could be a viable strategy for HBV inhibition.
Furthermore, non-nucleosidic inhibitors of HBV nucleocapsid maturation have been described with both in vitro and in vivo antiviral activity, offering potential for new therapeutic approaches to combat chronic HBV infection. nih.gov
Mechanisms of Action
The anticancer effects of isothiocyanates, the class of compounds to which this compound belongs, are multifaceted and involve various cellular pathways.
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating cancerous cells without causing inflammation. nih.gov
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. nih.gov
Detoxification Pathways: Isothiocyanates are known to modulate detoxification enzymes, which can help in neutralizing carcinogens. nih.gov
Inflammation Regulation: They can also influence inflammatory pathways, which are often dysregulated in cancer. nih.gov
Epigenetic Modulation: Isothiocyanates can affect epigenetic mechanisms, such as DNA methylation, which play a role in gene expression and cancer development. nih.gov
Anti-angiogenesis: Some studies indicate that isothiocyanates can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov
Antimicrobial and Antifungal Activities
Derivatives of this compound have also been investigated for their ability to combat microbial and fungal infections.
Synthesized 2-methylthio-benzo[g] documentsdelivered.comnih.govnih.govtriazolo[1,5-a]quinazoline derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov The evaluation of their minimum inhibitory concentration (MIC) revealed that several of these compounds were potent against the tested microorganisms. nih.gov
The broader class of 2-mercaptobenzothiazole derivatives has a well-documented history of antimicrobial and antifungal properties. nih.govnih.gov For instance, S-acethydrazide hydrazone and S-acyl derivatives of 2-mercaptobenzothiazole have been reported to possess both antifungal and antibacterial activities. nih.gov
Anti-inflammatory Activities
The potential of this compound derivatives as anti-inflammatory agents is an emerging area of research. While direct studies on this compound are limited in the provided results, related compounds have shown significant anti-inflammatory properties.
For example, a series of methyl salicylate (B1505791) derivatives incorporating a piperazine (B1678402) moiety exhibited potent anti-inflammatory activities in both in vivo models of xylol-induced ear edema and carrageenan-induced paw edema in mice. nih.govnih.govresearchgate.net Some of these compounds demonstrated anti-inflammatory effects comparable to or even exceeding that of aspirin (B1665792) and indomethacin. nih.govnih.govresearchgate.net The mechanism of action for some of these derivatives involves the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, as well as the downregulation of COX-2 expression. nih.govresearchgate.net
Furthermore, isoxazole (B147169) derivatives have also been shown to possess anti-inflammatory effects, suggesting that diverse heterocyclic compounds derived from or related to the core structure of interest may hold therapeutic potential in inflammatory conditions. researchgate.net
Serotonin (B10506) Receptor Modulation
The quinazoline scaffold, which can be synthesized from this compound, has been identified as a promising framework for the development of ligands targeting serotonin receptors. These receptors are integral to a wide array of physiological and pathological processes.
Research into a library of quinazolinone derivatives has revealed their potential as antagonists for the 5-HT7 receptor. This receptor has been implicated in various pathophysiological mechanisms, including thermoregulation, learning, memory, and sleep. A number of these synthesized quinazolinone compounds have demonstrated significant binding affinities for the 5-HT7 receptor, with some exhibiting antidepressant-like activity in preclinical models. This suggests that derivatives of this compound could serve as a foundation for developing novel therapeutics targeting serotonergic pathways.
Enzyme Inhibitory Activities (e.g., 3CLpro, cPLA2, sPLA2)
Recent studies have highlighted the potential of quinazoline derivatives, accessible from this compound, as inhibitors of several key enzymes implicated in viral diseases and inflammatory processes.
3C-like Protease (3CLpro) Inhibition:
The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. A number of quinazoline derivatives have been investigated for their ability to inhibit this enzyme.
One study synthesized several novel quinazoline derivatives bearing a sulfamerazine (B1682647) moiety and evaluated their inhibitory activity against 3CLpro. The results indicated that these compounds were effective inhibitors of the enzyme. The inhibitory concentrations (IC50) for a selection of these derivatives are presented in the table below.
| Compound | 3CLpro IC50 (µM) |
| Derivative 4 | 2.012 |
| Derivative 5 | 3.68 |
| Derivative 6 | 1.18 |
| Derivative 12 | 5.47 |
| Baicalein (Reference) | 1.72 |
| Ivermectin (Reference) | 42.39 |
Data sourced from a study on quinazolines bearing a sulfamerazine moiety.
Cytosolic and Secretory Phospholipase A2 (cPLA2 and sPLA2) Inhibition:
Phospholipase A2 (PLA2) enzymes, including cytosolic (cPLA2) and secretory (sPLA2) forms, play a crucial role in the inflammatory response by mediating the release of arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes. nih.gov Inhibition of these enzymes is a key strategy for developing anti-inflammatory therapies.
The same study that investigated 3CLpro inhibition also explored the effects of their synthesized quinazoline derivatives on cPLA2 and sPLA2. The compounds demonstrated notable inhibitory activity against both enzymes.
cPLA2 Inhibition Data
| Compound | cPLA2 IC50 (µM) |
|---|---|
| Derivative 4 | 1.44 |
| Derivative 5 | 2.08 |
| Derivative 6 | 0.5 |
| Derivative 12 | 2.39 |
| Baicalein (Reference) | 3.88 |
| Ivermectin (Reference) | 138.0 |
Data sourced from a study on quinazolines bearing a sulfamerazine moiety.
sPLA2 Inhibition Data
| Compound | sPLA2 IC50 (µM) |
|---|---|
| Derivative 4 | 2.84 |
| Derivative 5 | 2.73 |
| Derivative 6 | 1.016 |
| Derivative 12 | 4.45 |
| Baicalein (Reference) | 0.89 |
| Ivermectin (Reference) | 109.6 |
Data sourced from a study on quinazolines bearing a sulfamerazine moiety.
These findings underscore the potential of quinazoline derivatives originating from this compound as multi-target agents for conditions involving both viral replication and inflammation.
Autotaxin Inhibition
Autotaxin (ATX) is a secreted enzyme that plays a critical role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes, including cancer and fibrosis. As such, inhibitors of ATX are of significant therapeutic interest.
Research has identified quinazolinone structures as potent inhibitors of autotaxin. nih.gov Starting from a quinazolinone hit discovered through a DNA-encoded library screen, subsequent optimization led to the development of a powerful, non-zinc binding ATX inhibitor. nih.gov This demonstrates that the quinazolinone scaffold, which can be derived from this compound, is a viable starting point for the design of novel autotaxin inhibitors. nih.gov
Investigation of Other Potential Biological Activities
In addition to the aforementioned activities, derivatives of this compound have been explored for other therapeutic applications. A study focusing on novel quinazoline and triazoloquinazoline derivatives synthesized from this compound investigated their potential as anticancer and radiosensitizing agents. nih.gov
The newly synthesized compounds, which incorporated biologically active sulfonamide moieties, were evaluated for their in vitro anticancer activity against a human liver cancer cell line (HEPG2). nih.gov Several of the screened compounds displayed noteworthy cytotoxic activity. nih.gov Furthermore, the most active compounds were assessed for their ability to enhance the efficacy of gamma-radiation, with one derivative showing superior performance in combination therapy compared to the reference drug, doxorubicin. nih.gov These findings highlight the potential of this compound derivatives in the development of new cancer therapies. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research
Lead Compound Identification and Optimization
The identification of a lead compound, a molecule that shows a desired pharmacological activity, is a critical first step in the drug discovery process. Methyl 2-isothiocyanatobenzoate has proven to be an excellent starting material for generating novel chemical entities that can serve as lead compounds. Its ability to react with various nucleophiles facilitates the creation of a diverse range of derivatives, which can then be screened for biological activity.
For instance, in the quest for new antibacterial agents to combat the growing threat of multidrug-resistant pathogens, researchers have utilized this compound to synthesize novel compounds. Through structure-based optimization originating from a lead compound, a promising antibacterial drug candidate, TP0480066, was identified. nih.gov This compound demonstrated potent activity against several resistant bacterial strains, highlighting the potential of this chemical class. nih.gov
The optimization of a lead compound involves modifying its chemical structure to enhance its efficacy, selectivity, and pharmacokinetic properties. The versatility of this compound allows for systematic structural modifications, enabling researchers to explore the structure-activity relationships of the synthesized compounds. This iterative process of synthesis and biological evaluation is crucial for transforming a promising lead into a viable drug candidate.
Design and Targeted Synthesis of Combinatorial Libraries
Combinatorial chemistry has emerged as a powerful strategy for accelerating the drug discovery process by enabling the rapid synthesis of large and diverse collections of compounds, known as combinatorial libraries. This compound is an ideal building block for the construction of such libraries due to its ability to participate in a variety of chemical reactions.
The isothiocyanate group readily reacts with amines, alcohols, and thiols, allowing for the introduction of a wide range of substituents and the creation of diverse molecular frameworks. This facilitates the targeted synthesis of libraries of compounds with specific structural features designed to interact with a particular biological target. For example, quinazoline (B50416) derivatives, a class of compounds known for their broad spectrum of biological activities, have been extensively synthesized using this compound as a key precursor. nih.govnih.govresearchgate.net
The ability to generate large and focused libraries of compounds is essential for high-throughput screening campaigns, where thousands of compounds are tested for their ability to modulate the activity of a specific biological target. The use of this compound in the design and synthesis of combinatorial libraries significantly enhances the probability of identifying novel hit and lead compounds.
Development of New Therapeutic Agents
The unique chemical properties of this compound have been harnessed to develop new therapeutic agents with a wide range of applications, particularly in the field of oncology. Numerous studies have demonstrated the potential of derivatives synthesized from this compound as anticancer and radiosensitizing agents.
Novel quinazolines and triazoloquinazolines bearing biologically active sulfonamide moieties have been synthesized from this compound. nih.gov Several of these compounds exhibited significant in vitro anticancer activity against the human liver cancer cell line (HEPG2). nih.govdocumentsdelivered.com Notably, some of these derivatives also demonstrated the ability to enhance the cell-killing effect of gamma radiation, suggesting their potential use as radiosensitizers in cancer therapy. nih.govdocumentsdelivered.com
Furthermore, the cytotoxic activity of various iso(thio)cyanate derivatives, including those derived from this compound, has been evaluated against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. who.intresearchgate.net These studies have identified compounds with potent anticancer activity, some of which were comparable in potency to the established anticancer drug 5-fluorouracil. who.intresearchgate.net
The development of novel isoindolo[2,1-a]quinazoline derivatives through a three-component reaction has yielded potent inhibitors of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine implicated in various diseases, including cancer. rsc.org Additionally, derivatives of this compound have been explored for their antimicrobial properties, with some synthesized compounds showing significant activity against a range of bacterial and fungal strains. nih.gov
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) is a powerful paradigm in modern drug discovery that utilizes the three-dimensional structural information of a biological target to design and optimize ligands with high affinity and selectivity. nih.govmdpi.com This approach has become an indispensable tool for accelerating the identification of lead compounds and reducing the costs associated with drug development. mdpi.com
The versatility of this compound in generating diverse chemical scaffolds makes it a valuable asset in SBDD campaigns. By understanding the specific molecular interactions between a ligand and its target protein, researchers can rationally design new derivatives of this compound with improved binding characteristics.
Molecular docking, a key computational technique in SBDD, is used to predict the preferred binding mode and affinity of a small molecule to a target protein. nih.gov This information can guide the synthesis of new analogs with modifications aimed at enhancing these interactions. For instance, fragment-based drug design, a subset of SBDD, involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds. mdpi.comrsc.org The diverse chemical space accessible from this compound provides a rich source of fragments for such approaches.
The integration of computational methods with synthetic chemistry allows for a more focused and efficient exploration of chemical space, ultimately leading to the development of more effective and targeted therapeutic agents. The adaptability of this compound to various synthetic transformations makes it an ideal starting point for such structure-guided drug discovery efforts.
Future Research Directions
Exploration of Novel Reaction Pathways and Syntheses
The synthesis of isothiocyanates, including Methyl 2-isothiocyanatobenzoate, has traditionally relied on hazardous reagents such as thiophosgene (B130339) or carbon disulfide. rsc.orgnih.gov Future research is geared towards discovering and optimizing safer, more efficient, and versatile synthetic methods. A primary goal is to move away from stoichiometric toxic reagents towards catalytic systems.
Recent breakthroughs have shown that isothiocyanates can be synthesized from isocyanides using elemental sulfur with only catalytic amounts of an amine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov This approach is not only safer but also highly efficient, with research demonstrating its applicability to a wide range of isocyanides, achieving moderate to high yields (34–95%). nih.gov Further exploration in this area could involve screening new organocatalysts to improve yields and reaction times.
Another promising avenue is the use of this compound as a precursor for complex heterocyclic structures. It serves as a key starting material for synthesizing quinazoline (B50416) and triazoloquinazoline derivatives, which have shown potential as anticancer agents. nih.govresearchgate.net Future synthetic work will likely focus on expanding the library of these derivatives by reacting this compound with a diverse set of amines, hydrazines, and other nucleophiles to generate novel chemical entities for biological screening. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Isothiocyanates
| Feature | Traditional Method (e.g., Thiophosgene) | Novel Catalytic Method |
|---|---|---|
| Primary Reagents | Amines, Thiophosgene (or derivatives), CS₂ rsc.orgnih.gov | Isocyanides, Elemental Sulfur rsc.orgdigitellinc.com |
| Catalyst | None (stoichiometric reaction) | Tertiary Amines (e.g., DBU, TBD) nih.gov |
| Toxicity Profile | Utilizes highly toxic and hazardous reagents rsc.orgdigitellinc.com | Uses elemental sulfur, avoiding highly toxic inputs digitellinc.com |
| Conditions | Often requires harsh conditions | Moderate heating (e.g., 40 °C) nih.gov |
| Waste Generation | High, leading to a poor E-factor digitellinc.com | Low, with reported E-factors as low as 0.989 nih.gov |
| Solvents | Traditional organic solvents | Benign and renewable solvents (e.g., Cyrene™, GBL) nih.gov |
Advanced Mechanistic Studies of Biological Activities
While derivatives of this compound have been synthesized and screened for activities like anticancer effects, the precise molecular mechanisms often remain underexplored. nih.gov A significant future direction is to move beyond primary screening to conduct advanced mechanistic studies to identify and validate the molecular targets responsible for their biological effects.
A key area of interest is the interaction of isothiocyanates with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. researchgate.net TRPA1 is a sensory neuron channel involved in pain, inflammation, and respiratory irritation. researchgate.netmdpi.com Many natural and synthetic isothiocyanates are known agonists or antagonists of TRPA1. nih.gov Future research should investigate whether this compound or its derivatives can modulate TRPA1 activity. Such studies would employ techniques like patch-clamp electrophysiology and calcium imaging in TRPA1-expressing cells to characterize the nature of the interaction (activation or inhibition) and determine potency and selectivity. researchgate.netnih.gov Elucidating this relationship could open pathways to developing novel analgesics or anti-inflammatory agents. mdpi.comnih.gov
Furthermore, for derivatives showing anticancer potential, advanced studies are needed to pinpoint their mechanism of action. nih.gov This includes identifying protein kinases, transcription factors, or other cellular components they interact with, using methods like thermal shift assays, affinity chromatography, and proteomic profiling. Understanding these interactions is crucial for optimizing compound structures for higher potency and selectivity.
Table 2: Potential Molecular Targets for Derivatives of this compound
| Potential Target | Biological Role | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|---|
| TRPA1 Channel | Ion channel in sensory neurons mediating pain and neurogenic inflammation. researchgate.netmdpi.com | Many isothiocyanates are potent modulators of TRPA1. nih.gov Methyl p-hydroxybenzoate, a related ester, also activates TRPA1. nih.gov | Pain, Inflammation, Respiratory Diseases researchgate.net |
| Tumor-Associated Kinases | Enzymes involved in cancer cell proliferation, survival, and metastasis. | Derivatives have shown cytotoxic activity against cancer cell lines. nih.gov | Oncology |
| Tubulin | Protein essential for cell division (mitosis). | Some natural isothiocyanates interfere with microtubule dynamics. | Oncology |
Integration of Artificial Intelligence and Machine Learning in Drug Design
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a library of derivatives and testing their biological activity (e.g., against TRPA1 or cancer cells), ML algorithms can build models that correlate specific structural features with activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of only the most promising candidates, thereby saving time and resources. mdpi.com
Table 3: Application of AI/ML in the Development of this compound-Based Therapeutics
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Virtual Screening | To identify novel derivatives with high binding affinity to a specific target (e.g., TRPA1). mdpi.com | A short list of high-potential virtual hits for prioritized synthesis and testing. nih.gov |
| QSAR Modeling | To understand the relationship between chemical structure and biological activity. nih.gov | Predictive models that guide the rational design of more potent and selective compounds. |
| ADMET Prediction | To computationally forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives. mdpi.com | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures. |
| De Novo Design | To generate entirely new molecules with optimized properties based on the isothiocyanate scaffold. mbios.org | Novel, patentable chemical structures with high predicted efficacy and safety. |
Development of Environmentally Sustainable Synthetic Processes
Green chemistry principles are becoming central to modern chemical synthesis, and future research on this compound will increasingly focus on this aspect. The goal is to develop manufacturing processes that are not only efficient but also minimize environmental impact.
Significant progress has already been made in creating greener syntheses for the general class of isothiocyanates. rsc.org The move from toxic reagents like thiophosgene to elemental sulfur is a major advance. digitellinc.com Future work will aim to further optimize these reactions by, for example, developing recyclable organocatalysts or exploring flow chemistry setups that can improve safety, control, and efficiency.
A key metric in green chemistry is the Environmental Factor (E-factor), which quantifies waste generation. Novel catalytic syntheses of isothiocyanates have demonstrated dramatically reduced E-factors. nih.gov Another strategy is the use of water as a reaction solvent, which has been successfully demonstrated for the synthesis of some isothiocyanates from amines and carbon disulfide. rsc.org Applying and adapting such aqueous or even solvent-free methods to the synthesis of this compound and its derivatives is a critical research goal. researchgate.net These processes reduce reliance on volatile organic compounds (VOCs) and simplify product purification, aligning with the principles of sustainable development. nih.govrsc.org
Q & A
Q. Q1: What are the established synthetic routes for Methyl 2-isothiocyanatobenzoate, and how is its purity confirmed experimentally?
this compound is synthesized via the reaction of methyl 2-aminobenzoate with thiophosgene (Cl₂C=S) under controlled anhydrous conditions. Key characterization methods include:
- ¹H-NMR : A singlet at δ 3.89 ppm confirms the methyl ester group (CO₂CH₃), while aromatic protons appear as multiplets between δ 7.06–8.87 ppm .
- Elemental Analysis : Matches calculated values for C, H, and N (e.g., C: 55.7% observed vs. 55.7% calculated for C₁₃H₁₆N₂O₃S) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 193.020 [M⁺]) validate the molecular formula .
Reactivity and Derivative Formation
Q. Q2: How does this compound react with secondary amines, and what structural features govern product selectivity?
The isothiocyanate group (-N=C=S) reacts with amines via nucleophilic addition, forming thiourea derivatives. For example:
- Morpholine Reaction : Produces methyl 2-[(4-morpholinylthiocarbonyl)amino]benzoate (1e) with 80% yield. The NH proton in the thiourea moiety appears as a singlet at δ 10.97 ppm in ¹H-NMR .
- Steric Effects : Bulky amines (e.g., N-benzylmethylamine) require longer reaction times but yield crystalline products (e.g., 1g, 92% yield) .
Advanced Synthetic Optimization
Q. Q3: How can reaction conditions be optimized to improve yields of thiourea derivatives?
Critical parameters include:
- Solvent Choice : Ethanol or methanol enhances crystallinity, aiding purification .
- Temperature Control : Reflux conditions (e.g., 3 h in methanolic HCl) prevent side reactions like hydrolysis .
- Catalyst Use : Acidic conditions (e.g., HCl) accelerate amine-isothiocyanate coupling .
Analytical Data Discrepancies
Q. Q4: How should researchers resolve contradictions in spectroscopic data for derivatives?
- Multi-Technique Validation : Combine ¹H-NMR, ¹³C-NMR, and IR to cross-verify functional groups (e.g., NHCS at ~180 ppm in ¹³C-NMR) .
- Crystallography : X-ray diffraction (using SHELX programs) resolves ambiguities in molecular geometry .
Pharmacological Applications
Q. Q5: What strategies are employed to design bioactive derivatives of this compound?
- Structural Hybridization : React with sulfonamides to form methyl 2-[3-(4-sulfamoylphenyl)thioureido]benzoates, which exhibit antimicrobial activity (comparable to ampicillin) .
- Hydrazine Derivatives : Conversion to N-amino analogs (e.g., compounds 6–9) enables cyclization into triazoloquinazolines with enhanced bioactivity .
Safety and Handling Protocols
Q. Q6: What safety measures are critical when handling this compound?
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Ventilation : Maintain airflow to limit vapor inhalation (vapor pressure: 0.000321 mmHg at 25°C) .
- Storage : Keep in sealed containers at ≤25°C to prevent decomposition .
Computational Modeling
Q. Q7: How can computational methods predict the reactivity of this compound?
- DFT Calculations : Use Gaussian 03W/B3LYP to optimize ground-state geometries and predict electrophilic sites (e.g., isothiocyanate group) .
- Conformational Analysis : Spartan 06 identifies steric hindrance effects in derivative formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
